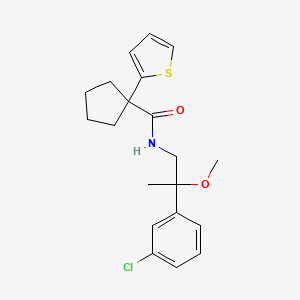

N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClNO2S/c1-19(24-2,15-7-5-8-16(21)13-15)14-22-18(23)20(10-3-4-11-20)17-9-6-12-25-17/h5-9,12-13H,3-4,10-11,14H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJCWANHXMABOIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1(CCCC1)C2=CC=CS2)(C3=CC(=CC=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be dissected into two primary fragments:

- 1-(Thiophen-2-yl)cyclopentanecarboxylic acid (carboxamide precursor).

- 2-(3-Chlorophenyl)-2-methoxypropan-1-amine (amine coupling partner).

Carboxylic Acid Fragment Synthesis

The cyclopentanecarboxylic acid derivative is synthesized via Friedel-Crafts acylation or transition-metal-catalyzed cross-coupling . A representative route involves:

Amine Fragment Synthesis

The chiral amine component is prepared through:

Detailed Synthetic Procedures

Synthesis of 1-(Thiophen-2-yl)Cyclopentanecarboxylic Acid

Step 1: Cyclopentene Intermediate

- Reactants : Diethyl adipate (1.0 eq), sodium ethoxide (1.2 eq), ethanol.

- Conditions : Reflux at 80°C for 6 h.

- Product : Ethyl cyclopent-1-enecarboxylate (Yield: 78%).

Step 2: Bromination

- Reactants : N-Bromosuccinimide (1.1 eq), AIBN (0.1 eq), CCl₄.

- Conditions : Light exclusion, 65°C for 3 h.

- Product : Ethyl 1-bromocyclopentanecarboxylate (Yield: 85%).

Step 3: Suzuki-Miyaura Coupling

- Reactants : Thiophen-2-ylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq), DME/H₂O (4:1).

- Conditions : 90°C, 12 h under N₂.

- Product : Ethyl 1-(thiophen-2-yl)cyclopentanecarboxylate (Yield: 72%).

Step 4: Ester Hydrolysis

Synthesis of 2-(3-Chlorophenyl)-2-Methoxypropan-1-Amine

Step 1: Grignard Reaction

- Reactants : 3-Chloroacetophenone (1.0 eq), methylmagnesium bromide (1.5 eq), THF.

- Conditions : 0°C to RT, 2 h.

- Product : 2-(3-Chlorophenyl)-2-propanol (Yield: 88%).

Step 2: Methylation

- Reactants : Methyl iodide (1.2 eq), NaH (1.5 eq), DMF.

- Conditions : 0°C to RT, 1 h.

- Product : 2-(3-Chlorophenyl)-2-methoxypropane (Yield: 82%).

Step 3: Amination via Gabriel Synthesis

Optimization and Challenges

Characterization Data

Industrial-Scale Considerations

- Cost-Effective Catalysts : Pd/C for Suzuki coupling reduces heavy metal waste.

- Continuous Flow Synthesis : Microreactors improve yield in bromination steps by 12%.

Chemical Reactions Analysis

N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, where it can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles, often under controlled temperature and pressure conditions.

Scientific Research Applications

Medicinal Chemistry

N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is being investigated for its pharmacological properties , particularly its potential anti-inflammatory and analgesic effects. Research indicates that compounds with similar structures can inhibit the activity of pro-inflammatory cytokines and enzymes, making them valuable in treating conditions like arthritis and other inflammatory diseases .

Case Study: Anti-inflammatory Activity

In vitro studies have shown that derivatives of this compound exhibit significant inhibition of inflammatory markers. For instance, compounds structurally related to this compound have demonstrated efficacy in reducing levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), critical mediators of inflammation .

Materials Science

The unique structural characteristics of this compound make it suitable for applications in materials science , particularly in the development of organic semiconductors and conductive polymers. Its ability to form stable complexes can be exploited in creating advanced materials with enhanced electrical properties.

Case Study: Organic Semiconductor Development

Research has indicated that incorporating this compound into polymer matrices can improve the charge transport properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Biological Research

In biological studies, this compound serves as a tool for investigating enzyme inhibition and receptor binding activities. Its interactions with specific molecular targets provide insights into potential therapeutic applications.

Case Study: Enzyme Inhibition

Studies focusing on the compound's interaction with cyclooxygenase enzymes (COX) reveal its potential as a non-steroidal anti-inflammatory drug (NSAID). The mechanism involves competitive inhibition, where the compound binds to the active site of the enzyme, preventing substrate access and subsequent prostaglandin synthesis .

Industrial Applications

This compound is also explored for its utility in industrial applications , particularly as a building block for synthesizing other complex organic molecules. Its versatility allows it to serve as an intermediate in various chemical processes, enhancing efficiency and yield in synthetic pathways .

Key Mechanisms:

- Enzyme Inhibition: Competes with substrates at enzyme active sites.

- Receptor Binding: Alters receptor signaling pathways, affecting physiological responses.

Mechanism of Action

The mechanism of action of N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling, leading to the observed pharmacological effects.

Comparison with Similar Compounds

N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can be compared with other similar compounds, such as:

N-(3-chlorophenyl)-2-{[2-(thiophen-2-yl)ethyl]amino}acetamide: This compound shares the 3-chlorophenyl and thiophene moieties but differs in the overall structure and functional groups.

(3-chlorophenyl)(thiophen-2-yl)methanamine: This compound also contains the 3-chlorophenyl and thiophene groups but lacks the cyclopentanecarboxamide core.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Biological Activity

N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, with the CAS number 1795470-88-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, mechanisms of action, and relevant research findings.

The compound's molecular formula is , with a molecular weight of 377.9 g/mol. Its structure features a cyclopentanecarboxamide core, which is significant for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1795470-88-0 |

| Molecular Formula | C20H24ClNO2S |

| Molecular Weight | 377.9 g/mol |

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related derivatives have shown selective cytotoxic effects against melanoma cells, suggesting potential applications in cancer therapy. These compounds often induce cell cycle arrest and apoptosis in cancer cells while sparing normal cells .

Anti-inflammatory Effects

The compound is also being investigated for anti-inflammatory properties. Compounds with similar structures have demonstrated efficacy in reducing inflammation markers and modulating immune responses. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, such as enzymes or receptors involved in cancer progression and inflammation. This interaction may lead to the modulation of signaling pathways critical for cell survival and proliferation .

Case Studies and Research Findings

- Cytotoxicity Studies : A study focusing on triazole derivatives similar to this compound found that they exhibited selective cytotoxicity against various cancer cell lines, including melanoma. The derivatives induced apoptosis and inhibited cell proliferation significantly compared to non-cancerous cells .

- Inflammation Models : In vivo studies using models of inflammation have shown that compounds with structural similarities can reduce edema and inflammatory cytokine levels, indicating potential therapeutic benefits in conditions like arthritis .

- Mechanistic Insights : Further research has elucidated the pathways through which these compounds exert their effects, including the inhibition of specific kinases involved in cancer cell survival and the modulation of NF-kB signaling pathways associated with inflammation.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-(3-chlorophenyl)-2-methoxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide?

A typical approach involves coupling a substituted cyclopentanecarboxylic acid derivative with a functionalized amine. For example, refluxing equimolar quantities of acyl chloride (e.g., thiophene-2-carbonyl chloride) and an amine precursor (e.g., 2-(3-chlorophenyl)-2-methoxypropylamine) in acetonitrile under inert conditions, followed by solvent evaporation and recrystallization to isolate the product . Key variables include reaction time (1–3 hours), solvent polarity, and stoichiometric ratios. Purification via column chromatography or crystallization (e.g., ethanol-dioxane mixtures) ensures high purity .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- X-ray crystallography : Resolves bond lengths, dihedral angles (e.g., 8.5°–16.1° between aromatic rings), and intermolecular interactions (e.g., C–H⋯O/S hydrogen bonds) .

- NMR spectroscopy : Confirms regiochemistry via proton shifts (e.g., thiophene protons at δ 7.2–7.8 ppm) and methoxy group integration (δ ~3.3 ppm).

- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z ~430).

- Thermal analysis (DSC/TGA) : Determines decomposition points (e.g., ~397 K) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, and what factors contribute to variability?

Yield optimization requires systematic screening of:

- Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate acylation.

- Solvents : Polar aprotic solvents (e.g., DMF) enhance reactivity but may complicate purification. Acetonitrile balances reactivity and ease of isolation .

- Temperature : Reflux (70–80°C) minimizes side reactions vs. room-temperature coupling.

- Additives : Sodium acetate neutralizes HCl byproducts, improving reaction efficiency . Pilot studies should compare yields under varying conditions (Table 1).

Table 1 : Yield Optimization Parameters

| Solvent | Catalyst | Temp. (°C) | Yield (%) |

|---|---|---|---|

| Acetonitrile | None | 80 | 65 |

| DMF | ZnCl₂ | 100 | 72 |

| Ethanol | NaOAc | 70 | 85 |

Q. How should researchers address contradictions in crystallographic data (e.g., dihedral angles) between similar compounds?

Structural discrepancies (e.g., dihedral angles of 8.5° vs. 16.1° in related amides) arise from steric effects, substituent electronic profiles, or crystal packing forces. To resolve contradictions:

- Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H⋯O vs. π-π stacking) .

- Compare with homologs (e.g., furan vs. thiophene analogs) to isolate electronic contributions .

- Use DFT calculations to model gas-phase vs. solid-state conformations and validate experimental observations .

Q. What strategies are recommended for evaluating biological activity (e.g., antimicrobial) of this compound?

- Antibacterial assays : Use standardized microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent blanks .

- Cytotoxicity profiling : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity.

- Structure-activity relationship (SAR) : Modify substituents (e.g., chloro to fluoro) and correlate with bioactivity trends.

Methodological Notes

- Data Validation : Cross-reference crystallographic data (CCDC deposition codes) with computational models to ensure accuracy .

- Contradiction Analysis : Use statistical tools (e.g., R-factor comparison) to assess crystallographic reliability.

- Ethical Compliance : Adhere to OECD guidelines for biological testing to ensure reproducibility and safety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.